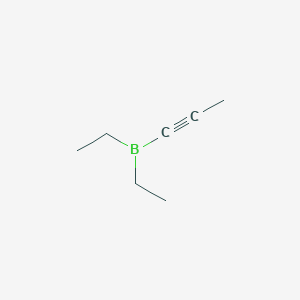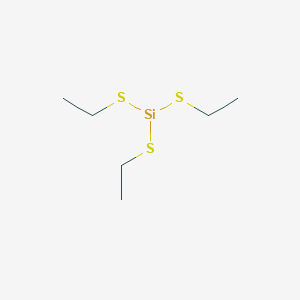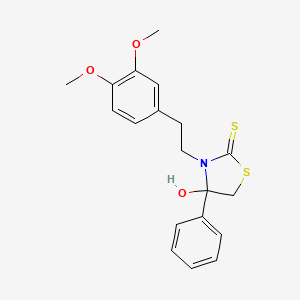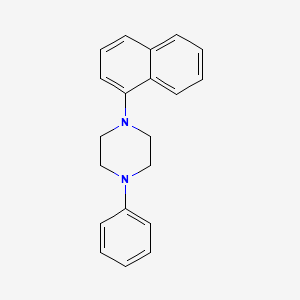
Piperazine, 1-(1-naphthalenyl)-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(1-naphthalenyl)-4-phenyl-: is a compound belonging to the class of phenylpiperazine derivatives. It is known for its interaction with various serotonin receptors, making it a significant compound in pharmacological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1-(1-naphthalenyl)-4-phenyl- typically involves the reaction of 1-naphthylamine with phenylpiperazine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions: Piperazine, 1-(1-naphthalenyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the compound to produce reduced forms.
Substitution: Substitution reactions, especially involving the aromatic rings, can lead to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or other electrophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce halogenated compounds .
Scientific Research Applications
Piperazine, 1-(1-naphthalenyl)-4-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interaction with serotonin receptors, making it useful in neuropharmacological research.
Medicine: Investigated for potential therapeutic applications due to its serotonergic activity.
Industry: Utilized in the development of various chemical products and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through interaction with serotonin receptors. It acts as a non-selective, mixed serotonergic agent, exerting partial agonism at several serotonin receptors (5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, and 5-HT1F) while antagonizing others (5-HT2A, 5-HT2B, and 5-HT2C). This interaction influences various physiological and behavioral responses .
Comparison with Similar Compounds
Substituted Piperazines: These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological profiles.
Diphenylpiperazine: Another class of compounds with similar structural features but different biological activities.
Phenylpiperazine: A broader category that includes various derivatives with distinct pharmacological properties.
Uniqueness: Piperazine, 1-(1-naphthalenyl)-4-phenyl- is unique due to its specific interaction profile with serotonin receptors, making it a valuable compound for studying serotonergic mechanisms and potential therapeutic applications .
Properties
CAS No. |
14961-37-6 |
|---|---|
Molecular Formula |
C20H20N2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
1-naphthalen-1-yl-4-phenylpiperazine |
InChI |
InChI=1S/C20H20N2/c1-2-9-18(10-3-1)21-13-15-22(16-14-21)20-12-6-8-17-7-4-5-11-19(17)20/h1-12H,13-16H2 |
InChI Key |
ZEVIJSAEEVDOLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


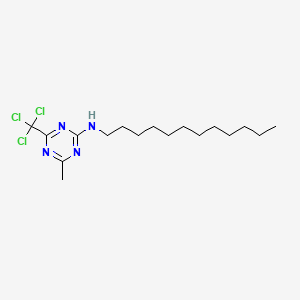
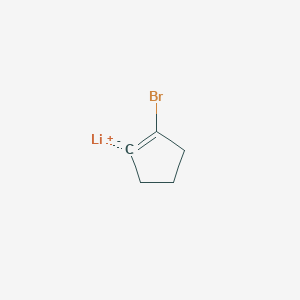

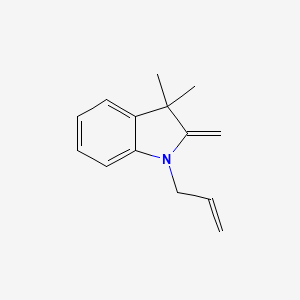
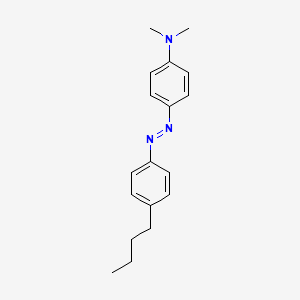

![(3aR,3bS,5aR,6R,8aS,8bR,10aS)-3a,5a,8a-trimethyl-6-[(2R)-6-methylheptan-2-yl]-2,3,3b,4,5,6,7,8,8b,9,10,10a-dodecahydroindeno[5,4-e]inden-1-one](/img/structure/B14707140.png)
